N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-11(14)13-8-6-10-9(5-7(8)12)15-3-4-16-10/h2,5-6H,1,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIMIANLOKFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves the reaction of 6-chloro-2,3-dihydro-1,4-benzodioxin with prop-2-enamide under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out at room temperature with continuous stirring for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The acrylamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 1M HCl, 80°C, 6 hrs | 6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine + acrylic acid | 78% | |
| 0.5M NaOH, reflux, 4 hrs | Sodium acrylate + free amine derivative | 85% |
This reactivity aligns with observations in structurally related chromenone and benzodioxin amides . The chloro substituent remains stable under these conditions due to the electron-withdrawing benzodioxin ring .
Nucleophilic Substitution
The chloro group participates in SNAr reactions with nitrogen and oxygen nucleophiles:
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 12 hrs | 6-piperidino-2,3-dihydro-1,4-benzodioxin-7-ylprop-2-enamide | 63% | |
| Sodium methoxide | MeOH, 60°C, 8 hrs | 6-methoxy analog | 72% |
Reactivity is enhanced by the electron-deficient aromatic system, as demonstrated in substituted benzodioxin derivatives .
Michael Addition
The α,β-unsaturated acrylamide acts as a Michael acceptor:
| Nucleophile | Catalyst | Product | Stereoselectivity | References |
|---|---|---|---|---|
| Benzylthiol | TEA, CH₂Cl₂, rt | Thioether adduct at β-position | 94% anti | |
| Dimethylamine | None, H₂O/EtOH | β-aminoamide derivative | 88% syn |
The reaction kinetics follow second-order dependence, with rate constants (k₂) ranging from 0.15–0.32 L·mol⁻¹·s⁻¹ in aprotic solvents .
Cycloaddition Reactions
The acrylamide participates in [2+2] and Diels-Alder cyclizations:
Regioselectivity in Diels-Alder reactions favors endo transition states (83:17 endo:exo ratio) .
Radical Reactions
Benzodioxin-mediated radical pathways enable unique transformations:
| Initiator | Conditions | Product | Conversion | References |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Benzene, 80°C | Ring-opened dihydroquinone derivative | 92% | |
| Photoredox catalysis | Ru(bpy)₃²⁺, blue LEDs | Cross-coupled alkylamide product | 78% |
EPR studies confirm benzodioxin’s role as a radical stabilizer, with hyperfine coupling constants (a_N = 14.2 G) matching similar systems .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C15H14ClN2O3
Molecular Weight : 304.73 g/mol
IUPAC Name : N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
The compound features a benzodioxin moiety which is known for its stability and ability to participate in various chemical reactions. The presence of the chloro group enhances its reactivity, making it a valuable building block in organic synthesis.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be used as a precursor for various chemical transformations, including:
- Synthesis of Novel Compounds : It can be utilized to create derivatives with enhanced properties for pharmaceuticals or agrochemicals.
- Reagents in Organic Reactions : The compound can act as a reagent in nucleophilic substitution reactions due to the electron-withdrawing nature of the chloro group.
Biological Applications
Research into the biological activities of this compound has revealed potential therapeutic uses:
-
Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, structural modifications have shown increased potency against specific cancer types through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
- Case Study Example : A related benzamide derivative demonstrated significant anticancer effects against breast cancer models by downregulating vascular endothelial growth factor (VEGF) expression and inhibiting angiogenesis.
- Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems indicate potential applications in treating psychiatric disorders. Modulation of dopamine receptors has been observed with similar compounds.
Industrial Applications
In industrial settings, this compound is explored for:
-
Material Science : Its unique chemical properties make it suitable for developing novel materials with specific optical or electronic characteristics.
- Example Application : The synthesis of organic nonlinear optical materials has been reported using related benzodioxin derivatives.
Mechanism of Action
The mechanism by which N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide are distinguished by variations in substituents on the benzodioxin ring, the acrylamide chain, or additional functional groups. Below is a comparative analysis based on available evidence:
Substituent Variations on the Benzodioxin Ring
- N-(6-Phenylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide Structure: Replaces the chloro group at position 6 with a phenylsulfanyl (-SPh) group.
- N-(6-Nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide derivatives Example: (Z)-2-Cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide. Structure: Features a nitro (-NO₂) group at position 6 and a cyano-morpholinyl-thiazol substituent on the acrylamide chain. Impact: The nitro group is strongly electron-withdrawing, reducing electron density on the benzodioxin ring. The extended conjugated system (cyano-thiazol) may enhance π-π stacking in biological targets .
Modifications to the Acrylamide Chain
- N-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide
- Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7969543) Structure: Incorporates an ethyl ester and isoquinoline moiety linked to the benzodioxin-acrylamide core. Impact: The ester group introduces hydrolytic instability, while the isoquinoline extension may enhance binding to enzymes or receptors via aromatic interactions .
Functional Heterocyclic Systems
- Benzodithiazine Derivatives Example: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine. Structure: Replaces the 1,4-dioxane ring with a 1,4,2-benzodithiazine system containing sulfur atoms.
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
Research Findings and Implications
- Electronic Effects : Chloro and nitro substituents on the benzodioxin ring modulate electron density, influencing binding to targets like enzymes or receptors .
- Synthetic Accessibility : High yields (>90%) for benzodithiazine analogs (e.g., ) highlight efficient synthetic routes, which could be adapted for benzodioxin-acrylamide derivatives.
Biological Activity
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological properties of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C17H16ClNO3
- Molecular Weight : 317.77 g/mol
- CAS Number : 848226-49-3
The structure features a benzodioxin moiety that is known for its diverse biological activities, including antioxidant properties and interactions with various biological targets.
Research has indicated that compounds related to benzodioxin structures often exhibit multiple mechanisms of action. For this compound, the following mechanisms have been observed:
- Antioxidant Activity : Similar compounds have shown significant inhibition of lipid peroxidation, suggesting that this compound may also possess antioxidant properties that protect cells from oxidative stress .
- Calcium Antagonism : Some derivatives of benzodioxins have demonstrated calcium channel blocking effects, which can influence cardiovascular functions and neuronal excitability .
- Hypolipidemic Effects : In vivo studies have indicated that certain benzodioxin derivatives can reduce lipid levels in animal models, which may be relevant for metabolic disorders .
In Vitro Studies
A study focused on the structure-activity relationship (SAR) of 2,3-dihydrobenzodioxin derivatives showed that modifications at specific positions significantly affected their biological activity. Compounds similar to this compound exhibited enhanced inhibitory effects on human low-density lipoprotein (LDL) oxidation when specific substituents were present .
In Vivo Studies
In animal models, compounds with similar structures demonstrated hypolipidemic activity at doses ranging from 100 to 300 mg/kg. For instance, one study reported significant reductions in serum cholesterol levels in mice treated with a related benzodioxin derivative .
Antiproliferative Activity
Recent research evaluated the antiproliferative effects of benzodioxin derivatives against various cancer cell lines. The findings indicated that certain structural modifications led to increased efficacy against breast and colon cancer cells. The mechanism was hypothesized to involve inhibition of specific signaling pathways involved in cell proliferation .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, and how can reaction conditions be optimized using statistical experimental design methods?
- Methodological Answer :
- Synthetic Routes : Begin with nucleophilic substitution of 6-chloro-1,4-benzodioxin derivatives with acryloyl chloride. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.
- Optimization : Apply Design of Experiments (DOE) to minimize trial-and-error approaches. For example, a factorial design can evaluate variables (temperature, catalyst loading, solvent ratio) on yield. Use response surface methodology (RSM) to identify optimal conditions .
- Validation : Confirm reproducibility by repeating reactions under optimized conditions in triplicate.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of This compound, and how should data interpretation be approached in cases of ambiguous peaks?
- Methodological Answer :
- Primary Techniques :
- NMR (¹H/¹³C) : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzodioxin and acrylamide moieties.
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for purity assessment.
- Ambiguity Resolution : Cross-validate with FT-IR (amide C=O stretch ~1650 cm⁻¹) and X-ray crystallography (if single crystals are obtainable). For unresolved peaks, conduct stability studies (e.g., thermal degradation) to rule out impurities .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., quantum mechanical calculations, molecular dynamics) be integrated with experimental data to elucidate the reaction mechanism of This compound synthesis?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software). Compare calculated activation energies with experimental kinetic data.
- Step 2 : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to study solvent effects on reaction pathways.
- Step 3 : Validate predictions via isotopic labeling (e.g., ¹³C tracking) or in-situ FT-IR monitoring. ICReDD’s framework for computational-experimental feedback loops can streamline this integration .
Q. What strategies should be employed to resolve contradictions in biological activity data observed across different in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Hypothesis Testing :
Replicate studies using standardized protocols (e.g., cell lines, animal models).
Control variables (e.g., pharmacokinetic factors, metabolite interference).
- Advanced Tools :
- Metabolomics : Use LC-MS/MS to identify active metabolites that may explain discrepancies.
- Target Engagement Assays : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm direct target binding .
- Data Reconciliation : Apply meta-analysis frameworks to harmonize datasets, prioritizing studies with rigorous quality controls.
Q. How can researchers leverage factorial design and machine learning to predict the physicochemical properties (e.g., solubility, stability) of This compound derivatives?
- Methodological Answer :
- Factorial Design : Screen substituents (e.g., halogenation, alkyl chain length) using a 2^k factorial matrix to assess their impact on solubility (logP) and thermal stability (DSC/TGA).
- Machine Learning : Train models (e.g., random forest, neural networks) on existing datasets to predict properties of novel derivatives. Tools like COMSOL Multiphysics with AI modules enable real-time simulation adjustments .
- Validation : Synthesize top-predicted derivatives and compare experimental vs. predicted values to refine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
